Quinuclidinyl benzilate, (+)-
Description
Historical Trajectory and Evolution of (+)-Quinuclidinyl Benzilate as a Research Tool
The journey of (+)-Quinuclidinyl benzilate from its synthesis to its current-day application in research is a fascinating narrative of scientific discovery and adaptation.
Early Explorations in Ligand Chemistry and Receptor Interaction Studies
Originally synthesized in 1951 by the pharmaceutical company Hoffman-LaRoche during investigations into antispasmodic agents, the compound, then known as Ro 2-3308, was initially explored for its potential in treating gastrointestinal conditions like ulcers. ncats.iowikipedia.orgresearchgate.net However, it was found to be unsuitable for this purpose. wikipedia.org In the 1950s and 1960s, interest in anticholinergic compounds, including esters of glycolic acid, grew within military and industrial sectors for their potential applications. mmsl.czrsc.org This led to further investigation of QNB, designated as EA 2277 by the US Army Chemical Corps, for its potent central and peripheral effects. wikipedia.orgmmsl.cz
The unique properties of QNB, particularly its high affinity for muscarinic receptors, soon captured the attention of the broader scientific community. ncats.ionih.gov Early research focused on characterizing its binding properties. Studies using radiolabeled QNB, specifically [3H]quinuclidinyl benzilate, were pivotal. These studies demonstrated that QNB binds to a single class of sites in nervous tissue with high affinity, a key characteristic for a reliable research ligand. taylorandfrancis.com For instance, research on the nervous tissue of the mollusc Aplysia showed that L-[3H]quinuclidinyl benzilate binds with high affinity (Kd = 0.77 nM) to a single population of specific sites. researcher.life This high-affinity binding was also observed in bovine adrenal medullary microsomes, where the binding of tritiated quinuclidinyl benzilate was found to be rapid, reversible, saturable, and of high affinity. taylorandfrancis.com These initial explorations laid the groundwork for its use in quantifying and characterizing muscarinic receptors in various tissues. ncats.iotaylorandfrancis.com
Development and Refinement as a Pharmacological Probe
The development of radiolabeled versions of QNB, such as [3H]QNB, was a significant milestone that transformed it into a powerful pharmacological probe. ncats.ionih.gov This allowed researchers to directly measure the density and affinity of muscarinic receptors in different brain regions and tissues. nih.govreanimatology.com The use of [3H]QNB in binding assays became a standard method for studying the muscarinic cholinergic system. nih.govnih.gov
Further refinements included the development of other radiolabeled analogs, such as [125I]3-quinuclidinyl-(3-iodo-4-hydroxy-benzilate), which offered different properties for in vivo and in vitro studies. ncats.io These probes enabled detailed autoradiographic studies, providing a visual map of muscarinic receptor distribution in the brain. ncats.ioumich.edu For example, studies using [3H]QNB revealed age-related declines in muscarinic receptor density in the frontal cortex, corpus striatum, and hypothalamus of rats. nih.gov The specificity of QNB as a muscarinic antagonist was crucial for these studies, allowing for the differentiation of muscarinic receptors from other types of cholinergic receptors. mdpi.com The compound's utility as a research tool is further highlighted by its continued use in modern techniques like Positron Emission Tomography (PET) for in vivo imaging of muscarinic receptors. mdpi.com
Table 1: Key Milestones in the Development of (+)-Quinuclidinyl Benzilate as a Research Tool
| Year | Milestone | Significance |
| 1951 | Synthesis by Hoffman-LaRoche | Initial discovery during research for antispasmodic agents. ncats.iowikipedia.org |
| 1960s | Investigated as a potential military incapacitating agent | Led to extensive studies on its pharmacological effects. ncats.iorsc.orgnih.gov |
| 1974 | Use of [3H]QNB for receptor binding assays established | Became a standard method for quantifying muscarinic receptors. nih.govreanimatology.com |
| 1980s | Application in autoradiographic studies | Allowed for the visualization of muscarinic receptor distribution in the brain. ncats.ioumich.edu |
| Present | Used in advanced imaging techniques like PET | Continues to be a valuable tool for in vivo receptor studies. mdpi.com |
Significance in Cholinergic Neurotransmission Research
(+)-Quinuclidinyl benzilate has played a central role in elucidating the complexities of the cholinergic nervous system, which is involved in a wide range of physiological functions. mmsl.czmdpi.com
Contributions to Muscarinic Receptor System Understanding
QNB has been instrumental in characterizing the different subtypes of muscarinic receptors (M1-M5). mdpi.comfrontiersin.org While QNB itself is a non-selective antagonist, meaning it binds to all muscarinic receptor subtypes, its use in competitive binding assays with subtype-selective compounds has allowed for the pharmacological dissection of these receptor subtypes. mmsl.czfrontiersin.org For example, studies combining [3H]QNB with selective antagonists have helped to delineate the binding properties of M1 and M4 receptors. taylorandfrancis.comfrontiersin.org
Furthermore, research utilizing QNB has provided insights into the regulation of muscarinic receptors. Studies have shown that prolonged exposure to muscarinic agonists leads to a decrease in the number of muscarinic receptor sites, a phenomenon that was quantified using [3H]QNB binding. nih.govnih.gov This process of receptor downregulation is a fundamental aspect of receptor pharmacology. The crystallization of the M2 muscarinic receptor in complex with QNB provided the first high-resolution structure of a muscarinic receptor, a landmark achievement that has guided further drug design and understanding of receptor function. mdpi.com
Role in Advancing Cholinergic System Pharmacology
The use of QNB as a pharmacological tool extends beyond basic receptor characterization. It has been widely used in animal models to induce a state of cholinergic deficit, mimicking conditions such as Alzheimer's disease, where cholinergic neurotransmission is impaired. mmsl.czjcu.cz By blocking muscarinic receptors with QNB, researchers can study the behavioral and cognitive consequences of reduced cholinergic signaling and test the efficacy of potential therapeutic agents designed to enhance cholinergic function. jcu.cz
For instance, studies have used QNB to induce behavioral deficits in rats, which are then treated with cholinesterase inhibitors to assess their ability to reverse the effects of cholinergic blockade. jcu.cz These types of studies have been crucial in the development and validation of new drugs targeting the cholinergic system. The ability of QNB to potently and reversibly block muscarinic receptors has made it an indispensable tool for probing the functional roles of the cholinergic system in learning, memory, and other cognitive processes. mmsl.cz
Table 2: Research Applications of (+)-Quinuclidinyl Benzilate
| Research Area | Application of (+)-Quinuclidinyl Benzilate | Key Findings |
| Receptor Binding Assays | Used as a radioligand ([3H]QNB) to quantify muscarinic receptors. nih.govreanimatology.com | Determined receptor density and affinity in various tissues and under different physiological conditions. nih.govumich.edu |
| Autoradiography | Visualized the distribution of muscarinic receptors in the brain. ncats.ioumich.edu | Revealed specific patterns of receptor localization in different brain regions. umich.edu |
| Animal Models of Disease | Induced cholinergic deficits to model cognitive impairments. mmsl.czjcu.cz | Facilitated the study of disease mechanisms and the testing of potential therapies. jcu.cz |
| Structural Biology | Used to crystallize the M2 muscarinic receptor. mdpi.com | Provided the first high-resolution structure of a muscarinic receptor, aiding in drug design. mdpi.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
62869-68-5 |
|---|---|
Molecular Formula |
C21H23NO3 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
[(3S)-1-azabicyclo[2.2.2]octan-3-yl] 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C21H23NO3/c23-20(25-19-15-22-13-11-16(19)12-14-22)21(24,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,16,19,24H,11-15H2/t19-/m1/s1 |
InChI Key |
HGMITUYOCPPQLE-LJQANCHMSA-N |
Isomeric SMILES |
C1CN2CCC1[C@@H](C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origin of Product |
United States |
Molecular and Receptor Level Research of + Quinuclidinyl Benzilate
Muscarinic Acetylcholine (B1216132) Receptor Binding Kinetics and Selectivity
Quinuclidinyl benzilate (QNB) is a potent antagonist of muscarinic acetylcholine receptors (mAChRs). ncats.io Its interactions are characterized by high-affinity, reversible, and saturable binding. ncats.iotaylorandfrancis.com The binding kinetics of its radiolabeled form, [3H]QNB, have been extensively used to map the density and properties of muscarinic receptors in various tissues. nih.govnih.gov
Characterization of Binding Affinity and Dissociation Constants (Kd)
The binding affinity of quinuclidinyl benzilate for muscarinic receptors is typically high, although reported dissociation constants (Kd) can vary depending on the tissue preparation and the specific isomer used. Studies often utilize the racemic mixture (±)-QNB or the high-affinity levorotatory (-) enantiomer, L-[3H]QNB, for radioligand binding assays. nih.govnih.govnih.gov
In human cerebral cortex, the Kd value for the L-[3H]QNB-receptor complex was determined to be 0.038 nM. nih.gov Research on nervous tissue from the mollusc Aplysia californica showed that L-[3H]QNB binds with a high affinity corresponding to a Kd of 0.77 nM. nih.govjneurosci.org In rabbit iris-ciliary body membrane preparations, the specific binding of [3H]-QNB was saturable with a Kd of 1.3 nM. arvojournals.org Studies comparing rat brain slice and homogenate preparations found that the Kd value for [3H]-(-)-QNB binding was eight times higher in intact slices than in homogenates, suggesting that the tissue preparation method can significantly influence binding properties. nih.gov
Non-selective Antagonism of Muscarinic Receptor Subtypes (M1-M5)
Quinuclidinyl benzilate is recognized as a non-selective antagonist, meaning it does not show significant preference for any of the five muscarinic acetylcholine receptor subtypes (M1, M3, and M5, which couple to Gq/11 proteins, and M2 and M4, which couple to Gi/o proteins). guidetopharmacology.orgguidetopharmacology.orgpnas.org This lack of selectivity has made radiolabeled QNB a valuable tool for determining the total density of muscarinic receptors in tissues that express multiple subtypes. nih.govnih.gov
While fundamentally non-selective, some studies have explored its interaction with specific subtypes. For instance, QNB has been used in competitive binding assays against more selective ligands to parse out the proportions of different subtypes in a given tissue. atsjournals.org It binds with high affinity to the M2 muscarinic acetylcholine receptor, which is crucial for cardiovascular function, and also to M1/M4 receptors in the frontal lobes. ncats.iotaylorandfrancis.com The development of selective antagonists for receptor subtypes like M3 has often started from the structure of non-selective ligands such as QNB. pnas.org This broad activity across all five subtypes is a defining feature of its pharmacological profile. frontiersin.orgmdpi.com
Competitive Inhibition Mechanisms at Receptor Sites
QNB functions as a competitive inhibitor at muscarinic receptor sites. guidetopharmacology.orgguidetopharmacology.orgbionity.com It binds to the same site as the endogenous neurotransmitter, acetylcholine, and other muscarinic agonists, but does not activate the receptor. bionity.com By occupying the receptor's binding site, QNB prevents acetylcholine from binding and initiating a cellular response. The degree of inhibition is dependent on the concentration of QNB. As its concentration increases at the receptor sites, the proportion of receptors available to bind acetylcholine decreases. bionity.com
Studies using Scatchard analysis of [3H]QNB binding in the presence of agonists like carbamylcholine (B1198889) are consistent with a competitive inhibition model involving two affinity states of the receptor. jneurosci.org The ability of various acetylcholinesterase inhibitors to displace bound [3H]-QNB has also been studied to understand their interaction with muscarinic receptors, further confirming the competitive nature of QNB's binding. nih.gov This mechanism is fundamental to its action as a muscarinic antagonist.
Stereochemical Influence on Receptor Interactions
Stereochemistry plays a pivotal role in the interaction between quinuclidinyl benzilate and muscarinic receptors. The compound has a chiral center at the 3-position of the quinuclidine (B89598) ring, leading to the existence of two enantiomers: (+)-QNB and (-)-QNB.
Comparative Studies of (+) and (-) Enantiomers in Receptor Binding
Research has consistently demonstrated a significant difference in binding affinity and potency between the two enantiomers of QNB. The levorotatory isomer, (-)-QNB, which corresponds to the (R) absolute configuration, is the more pharmacologically active and potent of the two. nih.govebi.ac.uk In contrast, the dextrorotatory (+)-QNB isomer, corresponding to the (S) configuration, is significantly less active.
Studies have shown that the esters derived from (R)-3-quinuclidinol consistently exhibit greater affinity for M1 and M2 muscarinic receptors than their (S) counterparts. nih.govebi.ac.uk In fact, (R)-QNB was identified as the most potent isomer in one comparative study. nih.govebi.ac.uk Further evidence supports the view that it is primarily the (-)-enantiomer of QNB that binds with high affinity to muscarinic sites. nih.gov When examining an iodinated derivative, 3-quinuclidinyl-4-iodobenzilate (B1210733) (IQNB), a 16-fold difference in the ability to bind to M3 muscarinic receptors was observed between the receptor-active (RR) enantiomer and the receptor-inactive (SS) enantiomer. nih.gov This marked difference underscores the high degree of stereoselectivity inherent in the receptor's binding pocket.
Structure-Activity Relationships (SAR) in Muscarinic Receptor Ligand Development
The development of ligands targeting muscarinic acetylcholine receptors (mAChRs) heavily relies on understanding their structure-activity relationships (SAR). This involves systematically modifying the chemical structure of a lead compound, such as (+)-Quinuclidinyl benzilate (QNB), and evaluating the resulting changes in receptor binding affinity and functional activity. These studies are crucial for designing novel therapeutic agents with improved selectivity and efficacy for specific muscarinic receptor subtypes.
Ligand Structure Modifications and Receptor Binding Profiles
Modifications to the core structure of quinuclidinyl benzilate have provided significant insights into the structural requirements for high-affinity binding to muscarinic receptors. Research has shown that the quinuclidinyl ring can be substituted at the nitrogen by an alkane, a hydrogen atom, or a pyrrolidine (B122466) group without a loss of binding ability. nih.gov However, adding bulk to the quinuclidinyl ring generally leads to a decrease in binding affinity. nih.gov The benzilate portion of the molecule is also critical, with a similar hydrophobic structure being a key requirement for effective binding. nih.gov
Studies involving various analogs have demonstrated that the muscarinic receptor can accommodate different substitutions on the phenyl rings of the benzilate moiety. For instance, the introduction of a halogen at the ortho, meta, or para position of one phenyl ring is tolerated to varying degrees. nih.gov Similarly, replacing one of the phenyl rings with an alkyl group can be accommodated by the receptor. nih.gov
The nature of the esterifying alcohol also plays a significant role. For example, replacing the quinuclidinol with a tropine (B42219) scaffold, as seen in atropine (B194438), maintains potent antagonist activity, though with different subtype selectivity profiles. Further modifications, such as those seen in the development of pirenzepine (B46924) and its analogues, have been instrumental in elucidating the structural requirements for M1 receptor selectivity.
| Compound/Modification | Receptor Subtype(s) | Effect on Binding Affinity | Reference |
| N-alkane substitution on quinuclidinyl ring | Muscarinic (general) | Maintained binding ability | nih.gov |
| N-pyrrolidine substitution on quinuclidinyl ring | Muscarinic (general) | Maintained binding ability | nih.gov |
| Increased bulk on quinuclidinyl ring | Muscarinic (general) | Decreased binding | nih.gov |
| Halogen substitution on phenyl ring | Muscarinic (general) | Accommodated to varying degrees | nih.gov |
| Phenyl ring replacement with alkyl group | Muscarinic (general) | Accommodated to varying degrees | nih.gov |
Analogues and Derivatives as Receptor Probes
Radiolabeled analogues of quinuclidinyl benzilate have been invaluable tools for studying muscarinic receptors. [3H]QNB is a widely used radioligand for labeling and quantifying muscarinic receptors in various tissues due to its high affinity and specificity. nih.govresearchgate.netpnas.org The development of other derivatives has further expanded the toolkit for receptor research.
For example, 3-quinuclidinyl-4-iodobenzilate is a derivative designed for imaging muscarinic receptors. nih.gov The synthesis of various QNB analogues has allowed for detailed in vitro competition studies, revealing a wide range of affinities for the muscarinic receptor. nih.gov One study found a 270-fold difference in affinity between the highest affinity compound, 3-quinuclidinyl alpha-hydroxy-alpha-cyclopentylphenylacetate, and the lowest affinity compound, 3-quinuclidinyl alpha-hydroxy-alpha-2-propargylphenylacetate. nih.gov
These probes have been instrumental in characterizing receptor distribution in different tissues, understanding receptor changes in disease states, and screening new compounds for their potential to interact with muscarinic receptors. researchgate.netnih.gov For instance, [3H]QNB has been used to study receptor binding in the central nervous system, heart, and other peripheral tissues. nih.govpnas.org
| Derivative | Application | Key Finding | Reference |
| [3H]Quinuclidinyl benzilate ([3H]QNB) | Radioligand for receptor binding assays | High affinity, non-selective muscarinic antagonist | nih.govresearchgate.netpnas.org |
| 3-Quinuclidinyl-4-iodobenzilate | Molecular probe for receptor imaging | Enables in vivo quantification of muscarinic receptors | nih.gov |
| 3-Quinuclidinyl alpha-hydroxy-alpha-cyclopentylphenylacetate | High-affinity analogue | Demonstrates the receptor's tolerance for specific alkyl substitutions | nih.gov |
| 3-Quinuclidinyl alpha-hydroxy-alpha-2-propargylphenylacetate | Low-affinity analogue | Highlights structural constraints for high-affinity binding | nih.gov |
| (R,S)-3-quinuclidinyl xanthene-9-carboxylate (QNX) | Analogue for studying receptor selectivity | Potent muscarinic receptor antagonist | researchgate.net |
Rational Design Principles for Novel Muscarinic Agents
The insights gained from SAR studies have laid the foundation for the rational design of novel muscarinic agents with specific desired properties. A primary goal in this area is the development of subtype-selective ligands to minimize side effects and target specific therapeutic indications. pnas.orgresearchgate.net
Key principles have emerged from this research. For instance, the size and nature of the substituents on the ester portion of the molecule are critical determinants of subtype selectivity. acs.org The stereochemistry of the molecule can also profoundly impact its affinity and efficacy.
The development of hybrid molecules, which combine structural motifs from different known ligands, is a promising strategy. For example, hybrid compounds incorporating fragments of solifenacin (B1663824) and other 1,4-dioxane (B91453) antagonists have been synthesized and evaluated for their affinity at the five muscarinic receptor subtypes. researchgate.net These studies have shown that both the stereochemistry and the nature of the linker connecting the different fragments play a crucial role in determining the binding affinities. researchgate.net
The identification of specific amino acid residues within the receptor's binding pocket that interact with different parts of the ligand molecule has further refined the rational design process. This molecular-level understanding allows for the computational modeling and targeted synthesis of new compounds with predicted binding characteristics. The ultimate aim is to develop novel muscarinic drugs for a variety of conditions, including neurological disorders. pnas.orgresearchgate.net
Advanced Methodologies in + Quinuclidinyl Benzilate Research
Radioligand Synthesis and Application
The synthesis of radiolabeled QNB and its analogues has been fundamental to the study of mAChRs. These radioligands serve as powerful tools for mapping receptor distribution, quantifying receptor density, and analyzing receptor-ligand interactions in vitro and in vivo.
Isotopic Labeling Strategies (e.g., [3H], [125I], [11C]) for (+)-Quinuclidinyl Benzilate and Analogues
Various isotopes have been employed to label QNB and its derivatives, each offering distinct advantages for different research applications.
Tritium ([3H]) Labeling: Tritiated QNB, or [3H]QNB, is a widely used radioligand in receptor binding assays. revvity.com Its synthesis has been described in detail, providing a valuable tool for in vitro studies. researchgate.net [3H]QNB is particularly useful for autoradiography and saturation binding experiments due to its high affinity and specificity for mAChRs. researchgate.netresearchgate.net The synthesis of related tritiated compounds, such as [methyl-3H]methyl para-toluenesulfonate, has also been developed for methylating agents like (R)-(-)-3-quinuclidinyl benzilate. google.comjustia.com
Iodine-125 (B85253) ([125I]) Labeling: Radioiodinated analogues of QNB, such as (R,S)-[125I]IQNB, have been developed for mapping central mAChRs. univie.ac.atresearchgate.net The process of radioiodinating QNB using no-carrier-added iodine-125 has been established. osti.gov These iodinated ligands are instrumental in receptor mapping and have been used to study the metabolic fate of QNB analogues.
Carbon-11 (B1219553) ([11C]) Labeling: Carbon-11, a positron emitter, allows for in vivo imaging of mAChRs using Positron Emission Tomography (PET). nih.govsemanticscholar.org [11C]QNB has been synthesized and used in PET studies to visualize the distribution of mAChRs in the brains of living subjects, including baboons. nih.govsemanticscholar.orgacs.org The synthesis involves the one-pot reaction of [11C]benzylic acid from [11C]CO2, followed by esterification with 3-quinuclidinol (B22445). semanticscholar.org This technique has proven valuable for monitoring cerebral phenomena related to the cholinergic system. nih.gov However, while promising, [11C]QNB has not yet been clinically validated in humans. semanticscholar.orgacs.org Other carbon-11 labeled ligands, such as [11C]scopolamine, [11C]NMPB, and [N-11C-methyl]-benztropine, have also been developed to map mAChRs, though they are not selective for specific subtypes. springermedizin.de
The Organisation for the Prohibition of Chemical Weapons (OPCW) recognizes the importance of isotopic labeling in studying scheduled chemicals like QNB to understand their mechanisms of action and for the development of analytical methods. opcw.org
Development of Specific Radioligands for Receptor Mapping and Quantification
The development of specific radioligands derived from or related to QNB has been crucial for detailed receptor mapping and quantification.
[3H]Quinuclidinyl benzilate ([3H]QNB): This is a cornerstone radioligand for studying muscarinic receptors. revvity.com Its high affinity and specificity make it ideal for autoradiographic visualization of receptor distribution in various tissues, including the brain and smooth muscle. researchgate.netresearchgate.netnih.gov It is also extensively used to determine receptor density (Bmax) and dissociation constants (Kd). revvity.com
Radioiodinated QNB Analogues: (R,S)-[123I]IQNB was one of the first radioligands used for mapping central mAChRs. univie.ac.at The development of radioiodinated derivatives has been significant in the field. osti.gov
[11C]Quinuclidinyl benzilate ([11C]QNB): As a PET tracer, [11C]QNB allows for the in vivo visualization and quantification of mAChRs in the brain. nih.govsemanticscholar.org PET studies in baboons have shown high uptake of [11C]QNB in mAChR-rich areas like the cerebral cortex and striatum, which can be blocked by other muscarinic antagonists, demonstrating its specificity. nih.govacs.org
These radioligands are essential tools that allow researchers to investigate the precise location and concentration of muscarinic receptors throughout the body, providing insights into their physiological and pathological roles.
In Vitro Radioreceptor Assays for Muscarinic Receptor Analysis
In vitro radioreceptor assays are fundamental techniques for characterizing the binding properties of ligands to muscarinic receptors. These assays typically utilize radiolabeled antagonists like [3H]QNB.
Saturation Binding Assays: This method is used to determine the density of receptors (Bmax) in a given tissue and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity. In these experiments, tissue homogenates are incubated with increasing concentrations of a radioligand such as [3H]QNB until saturation is reached. koreascience.krkoreascience.kr The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled competing ligand like atropine) from the total binding. koreascience.kr Scatchard analysis of the saturation data can reveal whether the radioligand is binding to a single population of receptors. koreascience.kr For example, studies using [3H]QNB on rat cerebral microsomes have shown a single high-affinity binding site. koreascience.kr
Competition Binding Assays: These assays are used to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled compound for the receptor. In this setup, a fixed concentration of a radioligand (e.g., [3H]QNB) is incubated with the tissue preparation in the presence of varying concentrations of the competing unlabeled drug. nih.govnih.gov The ability of the unlabeled drug to displace the radioligand from the receptor is measured. nih.gov This method is widely used to screen the anticholinergic activity of various medications by measuring their ability to compete with [3H]QNB for binding to muscarinic receptors in rat brain homogenates. nih.govnih.gov For instance, the affinities of numerous drugs, including tricyclic antidepressants and antipsychotics, have been characterized using this technique. nih.govdrugbank.com
| Tissue/Cell Line | Bmax (fmol/mg protein) | Kd (pM) | Reference |
|---|---|---|---|
| Rat Cerebral Microsomes | 4282.4 ± 100.3 | 63.8 ± 3.4 | koreascience.kr |
| Rat Brain Homogenate | ~800 | Not Specified | koreascience.kr |
| LM3 Tumor Cells | Data available in graph | Data available in graph | researchgate.net |
| LM2 Tumor Cells | Data available in graph | Data available in graph | researchgate.net |
Quantitative autoradiography is a powerful technique used to visualize and measure the distribution and density of receptors in tissue sections. science.gov This method involves incubating thin tissue slices with a radioligand, such as [3H]QNB, and then exposing the labeled tissue to a film or a phosphor imaging system to create an image of receptor distribution. researchgate.netresearchgate.net
The density of the resulting image is proportional to the amount of radioligand bound, which in turn reflects the density of the receptors in different anatomical regions. science.gov This technique has been extensively used to map the distribution of muscarinic receptors in the central nervous system of various species, including humans, monkeys, and rats. nih.govkoreascience.krjneurosci.org For example, studies using [3H]QNB autoradiography have detailed the high densities of muscarinic receptors in specific brain regions like the substantia gelatinosa and motor neuron areas of the human spinal cord, as well as in the striate and extrastriate cortex of monkeys. researchgate.netjneurosci.org
Quantitative analysis is achieved by comparing the optical densities of the autoradiograms to standards with known amounts of radioactivity. jneurosci.org This allows for the precise quantification of receptor density (e.g., in fmol/mg of tissue) in discrete anatomical structures. nih.gov The technique is sensitive enough to detect changes in receptor distribution during development or in disease states. nih.gov For instance, it has been used to study the distribution of muscarinic receptors in the developing human brainstem. nih.gov
Saturation and Competition Binding Methodologies
Analytical Chemistry Techniques for Research Studies
A variety of analytical chemistry techniques are employed in research involving (+)-Quinuclidinyl benzilate (BZ) and its metabolites, primarily for detection and quantification in biological and environmental samples.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a central technique for the analysis of BZ and its degradation products. mdpi.com For analysis, BZ and its metabolites, such as 3-quinuclidinol (Q) and benzilic acid (BA), are often converted into their trimethylsilyl (B98337) (TMS) derivatives. researchgate.netresearchgate.net Isotope dilution GC-MS, using isotopically labeled internal standards like 3-quinuclidinyl-18O benzilate-d5, provides a highly specific and accurate method for quantification in urine. researchgate.netresearchgate.net This method is crucial for confirmatory testing of BZ exposure. researchgate.net Thermally assisted methylation followed by silylation is another derivatization approach used in GC-MS analysis. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers a sensitive and rapid method for the determination of BZ in biological matrices like plasma. nih.gov Sample preparation often involves solid-phase extraction (SPE) to isolate the analyte. nih.gov LC-MS/MS methods have been developed and validated for quantifying BZ in rat plasma with high selectivity and accuracy. nih.gov
Immunoassays: These methods, such as enzyme-linked immunosorbent assay (ELISA) and immunochromatographic assays (ICA), provide a simpler and more rapid screening tool for BZ. rsc.org A fluorescent microsphere-based immunochromatographic strip has been developed for the sensitive and quantitative detection of BZ in biological samples like urine and plasma within minutes. rsc.org
Other Techniques: High-performance liquid chromatography (HPLC) is another method applied for BZ detection. rsc.org The synthesis of BZ analogues for research often involves standard organic chemistry techniques and purification methods like column chromatography, with characterization using methods like Nuclear Magnetic Resonance (NMR) and melting point analysis. osti.govacs.org
| Technique | Application | Sample Matrix | Key Features | Reference |
|---|---|---|---|---|
| GC-MS (Isotope Dilution) | Quantification of BZ, 3-quinuclidinol (Q), and benzilic acid (BA) | Urine | High specificity and accuracy; requires derivatization. | researchgate.netresearchgate.net |
| LC-MS/MS | Quantification of BZ | Rat Plasma | Sensitive, rapid, and selective; uses solid-phase extraction. | nih.gov |
| Immunochromatographic Assay (Fluorescent) | Rapid detection and quantification of BZ | Urine, Plasma | Fast (within 10 mins), sensitive, suitable for on-site screening. | rsc.org |
| HPLC | Detection of BZ | Various | Used for separation and detection. | rsc.org |
Chromatographic and Mass Spectrometric Methods (LC-MS/MS, GC/MS) for Research Sample Analysis
The analysis of (+)-Quinuclidinyl benzilate (BZ) and its metabolites in research samples is predominantly accomplished through the use of sophisticated chromatographic and mass spectrometric techniques. osti.gov Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the principal methods employed for the detection and quantification of BZ. osti.govresearchgate.netnih.gov These methods are crucial for understanding the compound's behavior in biological systems and for verifying exposure. researchgate.netresearchgate.net
GC-MS has been a cornerstone in the analysis of BZ and its degradation products. osti.gov For instance, a method was developed for the determination of BZ, and its main metabolites, 3-quinuclidinol (Q) and benzilic acid (BA), in urine. researchgate.netresearchgate.net This procedure involves solid-phase extraction to isolate the analytes, followed by derivatization to their trimethylsilyl forms before GC-MS analysis. researchgate.net The use of derivatization agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common practice to convert non-volatile degradation products into forms suitable for GC-MS analysis. mdpi.comkemdikbud.go.id
LC-MS/MS offers a powerful alternative, particularly for the direct analysis of non-volatile and polar compounds without the need for derivatization. researchgate.netkemdikbud.go.id A validated LC-MS/MS method has been established for the determination of BZ in rat plasma, demonstrating high sensitivity and a wide linear range. researchgate.netnih.gov This technique often employs solid-phase extraction for sample cleanup and uses an internal standard, such as atropine (B194438), to ensure accuracy and precision. researchgate.netnih.gov The coupling of reversed-phase high-performance liquid chromatography (HPLC) with a mass spectrometer using electrospray ionization (ESI) is a common configuration. researchgate.netnih.gov
The choice between GC-MS and LC-MS/MS can depend on the specific research question and the nature of the sample matrix. While GC-MS has a long history of use, LC-MS/MS is increasingly favored for its ability to analyze a broader range of compounds with high selectivity and sensitivity. researchgate.netresearchgate.net
Interactive Table: Comparison of Analytical Methods for (+)-Quinuclidinyl Benzilate
| Feature | GC-MS | LC-MS/MS |
| Principle | Separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by mass-based detection. | Separates compounds based on their partitioning between a stationary phase and a liquid mobile phase, followed by tandem mass-based detection. |
| Derivatization | Often required for polar metabolites like 3-quinuclidinol and benzilic acid to increase volatility. researchgate.net | Generally not required, allowing for direct analysis of polar and non-volatile compounds. researchgate.net |
| Typical Analytes | Parent compound (BZ), 3-quinuclidinol, benzilic acid. researchgate.net | Parent compound (BZ) and a wider range of metabolites. researchgate.netresearchgate.net |
| Sample Preparation | Solid-phase extraction is commonly used. researchgate.net | Solid-phase extraction or protein precipitation. researchgate.net |
| Ionization Source | Electron Ionization (EI). kemdikbud.go.id | Electrospray Ionization (ESI). researchgate.net |
Development of Sensitive Detection Limits for Research Applications
A primary focus in the analytical research of (+)-Quinuclidinyl benzilate has been the development of methods with very low detection limits. This is critical for applications such as monitoring exposure and studying the compound's pharmacokinetics at low concentrations. researchgate.net
Using LC-MS/MS, researchers have achieved a limit of detection (LOD) of 0.2 ng/mL and a limit of quantification (LOQ) of 0.5 ng/mL for BZ in rat plasma. researchgate.netnih.gov This level of sensitivity is sufficient to measure BZ plasma levels in rats exposed to doses as low as 2 mg/kg. researchgate.netnih.gov Another study utilizing GC-MS for the analysis of BZ in urine reported a detection capability at a target level of 0.5 ng/mL. researchgate.net
For the degradation products of BZ, sensitive detection limits have also been established. For instance, a method for analyzing alkylphosphonic acids, which are structurally related to nerve agent degradation products, achieved a limit of detection down to 0.14 ppb using GC-MS in single-ion monitoring (SIM) mode. mdpi.com Furthermore, the use of pentafluorobenzylation as a derivatization technique for phosphonic acids in conjunction with isotope-dilution GC-MS has resulted in an impressive LOD of 0.02 ng·mL−1 in urine samples. mdpi.com
The development of immunochromatographic assays has also contributed to sensitive detection. A fluorescent microsphere-based strip assay was developed for the detection of BZ and clidinium (B1194167) bromide in biological samples. rsc.org This method achieved a limit of detection of 2.5 ng/mL in urine and 10 ng/mL in plasma, providing a rapid and sensitive tool for on-site diagnosis. rsc.org
Interactive Table: Detection Limits of (+)-Quinuclidinyl Benzilate in Various Research Applications
| Analytical Method | Matrix | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| LC-MS/MS | Rat Plasma | (+)-Quinuclidinyl benzilate | 0.2 ng/mL researchgate.netnih.gov | 0.5 ng/mL researchgate.netnih.gov |
| GC-MS | Urine | (+)-Quinuclidinyl benzilate | 0.5 ng/mL (target level) researchgate.net | Not specified |
| Immunochromatographic Assay | Urine | (+)-Quinuclidinyl benzilate | 2.5 ng/mL rsc.org | 10 ng/mL rsc.org |
| Immunochromatographic Assay | Plasma | (+)-Quinuclidinyl benzilate | 10 ng/mL rsc.org | 30 ng/mL rsc.org |
Isotope Dilution Techniques in Analytical Research
Isotope dilution mass spectrometry is a highly accurate and precise method for the quantification of analytes in complex matrices, and it has been effectively applied in (+)-Quinuclidinyl benzilate research. researchgate.netjst.go.jp This technique involves the addition of a known amount of a stable isotope-labeled version of the analyte (an internal standard) to the sample. researchgate.net Because the labeled and unlabeled compounds behave almost identically during sample preparation and analysis, this method effectively corrects for any losses that may occur. researchgate.net
In the context of BZ analysis, isotope dilution GC/MS has been used for the determination of the parent compound and its major metabolites, 3-quinuclidinol and benzilic acid, in urine. researchgate.netresearchgate.netjst.go.jp For this purpose, isotopically labeled analogs such as 3-quinuclidinol-¹⁸O, benzilic-¹³C₆ acid, and 3-quinuclidinyl-¹⁸O benzilate-¹³C₆ have been synthesized for use as internal standards. researchgate.net The use of deuterated BZ-d₅ has also been recommended for quantifying BZ in biological matrices to correct for ion suppression in electrospray ionization.
The application of isotope dilution techniques significantly enhances the reliability of analytical measurements. For example, in a study determining BZ and its metabolites in urine, the total imprecision of a single measurement was found to be about 15% of the value for each analyte, with the variability distributed among the GC/MS measurement, sample preparation, and the urine samples themselves. researchgate.net This level of precision is crucial for obtaining accurate pharmacokinetic data and for the definitive confirmation of exposure.
Synthetic Chemistry Approaches for (+)-Quinuclidinyl Benzilate and Analogues
Exploration of Stereoselective Synthetic Pathways
The biological activity of (+)-Quinuclidinyl benzilate is highly dependent on its stereochemistry. Research has shown that the (R)-enantiomer exhibits a significantly higher affinity for muscarinic acetylcholine (B1216132) receptors compared to the (S)-enantiomer. This has driven the exploration of stereoselective synthetic pathways to produce enantiomerically pure BZ and its analogues for detailed pharmacological studies.
One approach to achieving stereoselectivity involves the use of chiral starting materials. For example, the synthesis of hydroxybupropion (B195616) analogues, which share structural similarities with BZ, utilized a convergent synthetic approach starting from methyl (R)-(+)-lactate to control the stereochemistry at one of the chiral centers. nih.gov This was followed by a Grignard addition that proceeded with facial selectivity, influenced by the existing stereocenter, to establish the second chiral center. nih.gov
Another strategy involves the stereoselective reduction of a prochiral ketone. The asymmetric synthesis of chiral benzoins, which are related to the benzilic acid portion of BZ, has been achieved using engineered ketoreductases. researchgate.net Such enzymatic approaches can offer high enantioselectivity under mild reaction conditions.
The development of fluorine-containing quinuclidinyl benzilate derivatives has also benefited from stereoselective synthesis. semanticscholar.org These efforts have led to the identification of compounds like (R,R)-FMeQNB and (R,S)-FMeQNB, which exhibit high affinity and moderate selectivity for M1 and M2 muscarinic receptors. semanticscholar.org
Preparation of Labeled and Unlabeled Derivatives for Research
The synthesis of labeled and unlabeled derivatives of (+)-Quinuclidinyl benzilate is essential for various research applications. Unlabeled analogues are crucial for structure-activity relationship (SAR) studies, helping to elucidate the structural requirements for receptor binding and activity. Labeled derivatives, on the other hand, are indispensable tools for receptor binding assays, imaging studies, and metabolic investigations. nih.govnih.govrevvity.com
The preparation of unlabeled analogues often involves modifying the benzilate or quinuclidinol portions of the molecule. For instance, analogues have been synthesized where one of the phenyl rings of the benzilate moiety is replaced with a heterocycle, such as a furyl or thienyl group. nih.govosti.gov These modifications are made to probe the electronic and steric requirements of the receptor binding pocket.
For the synthesis of radiolabeled derivatives, various isotopes have been incorporated into the BZ structure. Tritiated BZ ([³H]QNB) is widely used as a radioligand in receptor binding assays to determine receptor density and affinity. revvity.com Radioiodinated analogues, such as (R,S)-[¹²⁵I]IQNB, have been developed for in vivo imaging studies. nih.gov The synthesis of these radioiodinated compounds has been improved through the development of a method using a tributylstannyl precursor, which offers higher radiochemical yields and specific activity compared to older methods. nih.gov
Carbon-11 labeled BZ derivatives, such as [¹¹C]MQNB, have been prepared for use in positron emission tomography (PET) studies to noninvasively quantify muscarinic receptors in the brain. ahajournals.org The synthesis of these short-lived radiotracers requires rapid and efficient chemical reactions.
Isotopically labeled (non-radioactive) derivatives are also synthesized for use as internal standards in quantitative mass spectrometry, as discussed in section 3.2.3. researchgate.net
Applications of + Quinuclidinyl Benzilate in in Vitro Research Models
Characterization of Muscarinic Receptor Subtypes in Tissue Models
[3H]-(+)-QNB has been instrumental in elucidating the distribution and properties of muscarinic receptor subtypes in a range of tissue preparations. By competing with selective and non-selective antagonists, researchers can determine the density and affinity of different receptor subtypes.
Investigations in Human Peripheral Lung Tissue
In human peripheral lung tissue, [3H]-QNB has been used to label muscarinic receptors to better understand their role in airway responses. nih.gov Studies have shown that the binding of [3H]-QNB is saturable and demonstrates high affinity. nih.gov Equilibrium binding experiments with [3H]-QNB, alongside the M1-specific antagonist pirenzepine (B46924), revealed that approximately half of the total muscarinic binding sites in the human peripheral lung are of the putative M1-subtype. nih.gov The dissociation constant (Kd) values for [3H]-QNB in this tissue have been reported to range from 0.03 to 0.46 nM. nih.gov Further research combining data from multiple equilibrium binding experiments determined a Kd of 46 ± 9 pM and a receptor concentration of 34 ± 3 fmol/mg protein for [3H]-QNB. nih.gov These characterization studies are significant for developing more selective therapeutic agents for chronic obstructive airway diseases. nih.gov
Table 1: [3H]-QNB Binding Characteristics in Human Peripheral Lung Tissue
| Parameter | Value | Reference |
|---|---|---|
| Dissociation Constant (Kd) Range | 0.03 - 0.46 nM | nih.gov |
| Dissociation Constant (Kd) | 46 ± 9 pM | nih.gov |
| Receptor Concentration (Bmax) | 34 ± 3 fmol/mg protein | nih.gov |
Studies in Human Esophageal Smooth Muscle
Research on human esophageal smooth muscle, crucial for understanding peristalsis, has utilized [3H]-QNB to characterize muscarinic receptor expression. psu.edunih.gov Specific binding of [3H]-QNB was found to be similar in both the longitudinal and circular muscle layers. psu.edunih.gov Antagonist competition studies revealed that 60-70% of the specific [3H]-QNB binding sites exhibit an antagonist affinity profile consistent with the M2 receptor subtype. psu.edunih.gov While all five muscarinic receptor subtypes (M1-M5) were identified through molecular techniques, the antagonist sensitivity for muscle contraction points towards the activation of the M3 subtype. nih.gov
Table 2: [3H]-QNB Binding in Human Esophageal Smooth Muscle
| Muscle Layer | Bmax (fmol/mg protein) | Kd (pM) | Reference |
|---|---|---|---|
| Longitudinal | 106 ± 22 | 68 ± 9 | psu.edunih.gov |
Analysis in Rabbit Iris and Ciliary Body
In ophthalmological research, [3H]-QNB has been employed to identify and characterize muscarinic receptors in the rabbit iris and ciliary body. nih.gov Studies confirmed the presence of muscarinic receptors in the iris-ciliary body, with specific binding of [3H]-QNB being saturable. nih.gov One study determined the Kd for [3H]-QNB in iris-ciliary body membrane preparations to be 1.3 nM. nih.gov In the albino rabbit ciliary process, [3H]L-quinuclidinyl benzilate bound to a homogeneous population of sites with a Kd value of 6.4 pM and a Bmax of 155 fmol/mg protein. nih.gov Interestingly, these studies also revealed that the rabbit cornea lacks muscarinic cholinergic receptors. nih.gov Analysis of agonist binding showed that while carbachol (B1668302) and aceclidine (B1665410) bound to high- and low-affinity states of the receptor, pilocarpine (B147212) bound to a single affinity state. researchgate.net
Table 3: [3H]-QNB Binding Parameters in Rabbit Ocular Tissues
| Tissue | Kd | Bmax | Reference |
|---|---|---|---|
| Iris-ciliary body | 1.3 nM | Not specified | nih.gov |
Proventriculus Smooth Muscle Characterization
In studies of the chicken proventriculus, [3H]-quinuclidinyl benzilate binding analysis was used to characterize the muscarinic receptor subtypes involved in carbachol-induced contraction. jsmcentral.org The proventriculus membrane was found to contain a single class of [3H]-QNB binding sites. jsmcentral.org The pKi values of various antagonists in a binding displacement study correlated with that of the M3 subtype, suggesting its primary role in mediating contraction in this tissue. jsmcentral.org
Atrial Cell Line Models
[3H]-QNB has been utilized in studies of atrial cell lines to characterize the expressed muscarinic acetylcholine (B1216132) receptors. In a cell line derived from a transgenic mouse atrial tumor, binding studies with [3H]-QNB, along with the selective antagonists pirenzepine (M1) and AF-DX 116 (M2), indicated that the receptors possess the pharmacological properties of the cardiac (M2) receptor subtype. ahajournals.org Similarly, in embryonic chick atria, [3H]-QNB was used to quantify muscarinic acetylcholine receptors in crude membrane preparations from cell cultures. nih.gov In pertussis toxin-treated chick atrium, [3H]-QNB binding assays on ventricular homogenates showed no change in the total number of specific binding sites, although the apparent affinity of carbachol was slightly diminished. ahajournals.org
Cellular and Molecular Neuroscience Research
Beyond peripheral tissues, (+)-Quinuclidinyl benzilate is a critical tool in neuroscience research for investigating the role of muscarinic receptors in the central nervous system.
[3H]-QNB is used to map the distribution and density of muscarinic receptors in the brain. In studies of developing rat forebrain, [3H]-QNB was used to demonstrate that muscarinic acetylcholine receptors are expressed and enriched in growth cone membranes. nih.gov Specific binding sites for [3H]-QNB were detected in growth cone membranes as early as embryonic day 17 and were found to be several times higher than in other membrane fractions. nih.gov Competition studies revealed a lower proportion of M1-subtype and a higher proportion of M2-subtype receptors in growth cone membranes compared to adult synaptic plasma membranes. nih.gov
Furthermore, [3H]-QNB has been employed in studies investigating the effects of various compounds on muscarinic receptors. For instance, extracts from plants like Acorus calamus and Withania somnifera were shown to displace the binding of [3H]-QNB to muscarinic receptors, indicating their affinity for these receptors. nbrc.ac.in In vivo studies have suggested that [3H]-QNB exhibits a substantial selectivity for the m2 subtype, which is relevant for studying neurodegenerative conditions like Alzheimer's disease where a selective loss of m2 receptors occurs. nih.gov
Table 4: Mentioned Compounds
| Compound Name |
|---|
| (+)-Quinuclidinyl benzilate |
| [3H]-(+)-Quinuclidinyl benzilate |
| Pirenzepine |
| Carbachol |
| Aceclidine |
| Pilocarpine |
| AF-DX 116 |
| Atropine (B194438) |
| Acorus calamus extract |
| Withania somnifera extract |
| 4-diphenylacetoxy-N-methylpiperidine methiodide |
| Methoctramine |
| Oxotremorine M |
| Isoproterenol |
| Acetylcholine |
| Bethanechol |
| Arecaidine propargyl ester |
| Methacholine |
| Arecoline |
| McN-A343 |
| 4-DAMP mustard |
| 5-hydroxytryptamine |
| Forskolin |
| Dexetimide |
| Levetimide |
| Guanyl-5'-imidodiphosphate |
| Hexamethonium |
| Curare |
| Nicotine |
| Oxotremorine |
| (R)-3-quinuclidinyl (S)-4-iodobenzilate |
| (R,R)-4IQNB |
| Glycopyrronium bromide |
| (R)-VC-002 |
| Ciliary neurotrophic factor (CNTF) |
| GPA |
| STAT3 |
| N-methyl scopolamine (B1681570) |
| 4-bromo-QNB |
| quinuclidinyl-2-thienyl-4-bromobenzilate |
| 3-quinuclidinol (B22445) |
| Benzilic acid |
| Thiacloprid |
| α-bungarotoxin |
| Platelet-derived growth factor (PDGF) |
| 2',7'-bis(carboxyethyl)-5,6-carboxyfluorescein |
| Amiloride |
| Inositol trisphosphate |
| 3-Quinuclidinyl thiochromane-4-carboxylate |
| CS-27349 |
| EA-3167 |
Examining Muscarinic Receptor Expression and Function in Neuronal and Astrocytic Systems
(+)-Quinuclidinyl benzilate is instrumental in characterizing muscarinic acetylcholine receptors in both neuronal and glial cell cultures. In vitro models using co-cultures of human-derived neurons and astrocytes (NT2.N/A) have demonstrated the presence of functional mAChRs on these cells. researchgate.net Studies on astrocyte-enriched fractions from rat hippocampus have utilized L-[³H]quinuclidinyl benzilate to label mAChRs. nih.gov These binding assays revealed that astrocytes possess specific, high-affinity binding sites for [³H]QNB, with characteristics similar to neuronal muscarinic receptors, although the density of these receptors is lower than in synaptic plasma membranes. nih.gov
In human salivary cell lines, [³H]QNB binding has been used to assess muscarinic receptor density. physiology.org For instance, treatment with epidermal growth factor (EGF) was found to decrease muscarinic receptor density by 20%, a finding quantified through [³H]QNB binding assays. physiology.org Furthermore, research on primary rat striatal cultures has shown that chronic depolarization with veratridine (B1662332) can lead to an increase in muscarinic receptor binding, as measured by [³H]QNB, even while causing a loss of neurites from acetylcholinesterase-positive cells.
The use of [³H]-quinuclidinyl benzilate has also been pivotal in studying the cholinergic system in developing neurons. For example, it has helped establish the presence of mAChRs in chick dorsal root ganglia (DRG), where these receptors are found on both the neuronal soma and surrounding non-neuronal Schwann cells. ehu.eus This suggests a role for acetylcholine in mediating glia-neuron interactions during development. ehu.eus
Table 1: [³H]QNB Binding Characteristics in Neuronal and Astrocytic Preparations
| Preparation | Finding | Reference |
|---|---|---|
| Rat Hippocampal Astrocytes | High-affinity [³H]QNB binding sites (Kd = 0.026 nM), with lower density (Bmax = 0.852 pmol/mg protein) compared to synaptic membranes. | nih.gov |
| Human Salivary Cell Line | EGF treatment reduced [³H]QNB binding, indicating a 20% decrease in muscarinic receptor density. | physiology.org |
| Chick Dorsal Root Ganglia | [³H]-quinuclidinyl benzilate binding established the presence of mAChRs. | ehu.eus |
| Rat Striatal Cultures | Veratridine treatment increased muscarinic binding as measured by [³H]QNB. |
Studies on Cholinergic Transmission in Invertebrate Nervous Tissue
The application of (+)-Quinuclidinyl benzilate extends to the study of cholinergic systems in invertebrates, providing insights into the evolutionary conservation of muscarinic receptors. In the nervous tissue of the gastropod mollusc, Aplysia californica, the tritiated form of the levorotatory enantiomer, L-[³H]QNB, binds with high affinity to a single population of sites. nih.govjneurosci.org This binding is stereoselective, with the pharmacologically active enantiomer of benzetimide, dexetimide, being a more potent inhibitor than its inactive counterpart, levetimide. nih.govjneurosci.org
Furthermore, classical muscarinic ligands like scopolamine and atropine are effective inhibitors of L-[³H]QNB binding in Aplysia nervous tissue, whereas nicotinic antagonists are significantly less effective. nih.govjneurosci.org These findings provide strong evidence for the presence of classical muscarinic receptors in this invertebrate, suggesting that the muscarinic cholinergic receptor site has been highly conserved throughout evolution. nih.govjneurosci.org
In contrast, studies on the cockroach, Periplaneta americana, have shown that while QNB is a potent antagonist at vertebrate muscarinic receptors, it has a much lower affinity for the acetylcholine receptors on the cell body membrane of certain insect neurons. biologists.com For example, on the fast coxal depressor motoneurone (Df), QNB was found to be significantly less effective at blocking acetylcholine-induced depolarization compared to nicotinic antagonists like α-bungarotoxin. biologists.com Similarly, on the giant interneurone 2 (GI 2), QNB had no detectable effect on the acetylcholine response, suggesting the presence of a nicotinic-like receptor. biologists.com However, binding studies using [³H]QNB on brain membranes from the American cockroach, as well as houseflies and honey bees, have successfully identified muscarinic receptors with high affinity for the radioligand. nih.gov
Table 2: Comparative Affinity of QNB in Invertebrate Nervous Systems
| Organism | Tissue/Cell | Finding | Reference |
|---|---|---|---|
| Aplysia californica | Nervous Tissue | High-affinity, stereoselective L-[³H]QNB binding (Kd = 0.77 nM). | nih.govjneurosci.org |
| Periplaneta americana | Fast Coxal Depressor Motoneurone (Df) | Low potency in blocking ACh-induced depolarization (I₅₀ = 1.6 x 10⁻⁴ M). | biologists.com |
| Periplaneta americana | Giant Interneurone 2 (GI 2) | No detectable effect on ACh response at concentrations up to 1.0 x 10⁻⁵ M. | biologists.com |
| Periplaneta americana | Brain Membranes | High-affinity [³H]QNB binding (Kd = 0.13 nM). | nih.gov |
Ligand Binding in Mammalian Brain Membranes and Homogenates
Radioligand binding assays using [³H]-(+)-QNB are a cornerstone of muscarinic receptor research in mammalian brain tissue. These studies typically involve incubating brain homogenates or membrane preparations with the radioligand and measuring the amount of specific binding. Such experiments have been crucial in determining the density (Bmax) and affinity (Kd) of muscarinic receptors in various brain regions.
Comparative studies have been conducted to analyze [³H]-(+/-)-QNB binding in both intact brain slices and homogenates from rat brain. nih.gov These studies revealed that the dissociation constant (Kd) for [³H]-(-)-QNB binding was significantly higher in slices compared to homogenates, suggesting potential differences in receptor properties between the two preparations. nih.gov It is primarily the (-)-enantiomer of QNB that binds with high affinity to muscarinic sites. nih.gov
In vitro binding of [³H]QNB has been used to investigate the effects of various substances on muscarinic receptors. For example, lithium was shown to inhibit the binding of ³HQNB to homogenates from the rat striatum, cortex, and hippocampus. nih.gov Similarly, ferrous sulfate, hemin, and microperoxidase have been shown to inhibit [³H]QNB binding to human brain mAChRs in the presence of glutathione. researchgate.net
The technique is also employed to explore the allosteric modulation of muscarinic receptors. Studies have examined the effects of adrenotropic drugs and cocaine on the kinetics of [³H]QNB binding to synaptosomal membranes from the rat cerebral cortex. researcher.life Furthermore, research on human frontal cortex has identified endogenous modulators that can inhibit [³H]-QNB binding in a non-competitive manner.
Table 3: Inhibition of [³H]QNB Binding by Various Compounds in Brain Homogenates
| Compound | Brain Preparation | Effect | Reference |
|---|---|---|---|
| Lithium | Rat Striatum, Cortex, Hippocampus | Inhibited ³HQNB binding. | nih.gov |
| Ferrous Sulfate | Human Brain mAChR | Inhibited [³H]QNB binding (I₅₀ = 0.89 µM). | researchgate.net |
| Hemin | Human Brain mAChR | Inhibited [³H]QNB binding (I₅₀ = 0.23 µM). | researchgate.net |
| Microperoxidase | Human Brain mAChR | Inhibited [³H]QNB binding (I₅₀ = 0.05 µM). | researchgate.net |
Receptor-Mediated Signal Transduction Pathway Analysis
Beyond simple receptor identification and quantification, (+)-Quinuclidinyl benzilate is used in competition binding assays to characterize the signaling pathways coupled to muscarinic receptors. The activation of mAChRs can trigger various intracellular signaling cascades, often involving G proteins.
In rat brain myelin, for example, muscarinic receptors identified by [³H]QNB binding have been shown to be coupled to an adenylate cyclase system. jneurosci.org The binding of agonists to these receptors was found to inhibit adenylate cyclase activity, a classic signaling pathway for certain mAChR subtypes. jneurosci.org
In the context of Schwann cells, competition binding experiments displacing the muscarinic agonist QNB have been used to identify the involvement of specific receptor subtypes in signaling. nih.gov For instance, the M2 muscarinic receptor has been shown to be involved in the PI3K/Akt/mTORC1 pathway, which is crucial for myelination. nih.gov
Studies in human salivary cell lines have used [³H]QNB to investigate how other signaling pathways can modulate muscarinic receptor function. EGF was found to inhibit carbachol-induced calcium signaling, an effect partly attributed to a decrease in muscarinic receptor density as measured by [³H]QNB binding. physiology.org This inhibitory effect of EGF was mediated by the MAP kinase pathway. physiology.org
In the oriental armyworm, Mythimna separata, functional analysis of a cloned A-type mAChR showed that it could be inhibited by QNB. frontiersin.org This receptor was found to couple to Gq/11, leading to an increase in intracellular calcium concentration upon activation by agonists. frontiersin.org This demonstrates the utility of QNB in characterizing the signaling properties of newly identified invertebrate receptors. frontiersin.org
Applications of + Quinuclidinyl Benzilate in in Vivo Animal Research Models
Studies on Muscarinic Receptor Distribution and Dynamics in Animal Brains
The specific binding of [³H]QNB to muscarinic receptors allows for their precise localization and quantification within the complex architecture of the brain. nih.govjneurosci.orgosti.gov This has been instrumental in elucidating the neuroanatomical basis of cholinergic neurotransmission.
Regional Localization of Muscarinic Receptors in Rat Brain
Early studies using [³H]QNB provided detailed maps of muscarinic receptor distribution throughout the rat brain. These studies revealed a heterogeneous distribution, with some regions showing particularly high concentrations of binding sites. nih.gov
Research employing microdissection and [³H]QNB binding assays has determined the distribution of muscarinic receptors in numerous specific brain regions. nih.gov The highest levels of [³H]QNB binding were found in the caudate-putamen. nih.gov Other areas with high receptor density included the nucleus accumbens, cerebral cortex, hippocampus, certain limbic and thalamic nuclei, the superior colliculus, pontine nuclei, and the hypoglossal nucleus. nih.gov This high density of muscarinic receptors in these specific regions suggests their significant role in cholinergic signaling. nih.gov
Autoradiographic studies using [³H]QNB have further refined this understanding by visualizing receptor distribution at a microscopic level. jneurosci.orgosti.gov These studies confirmed high concentrations of muscarinic receptors in many brainstem nuclei, including the superior colliculus, pontine nucleus, and various cranial nerve nuclei such as the trigeminal, facial, and hypoglossal nuclei. jneurosci.orgosti.gov The distribution of [³H]QNB binding generally correlates well with the staining for acetylcholinesterase, the enzyme that degrades acetylcholine (B1216132), further supporting the identification of these areas as rich in cholinergic synapses. nih.gov
| Brain Region | Relative [³H]QNB Binding Density | Reference |
| Caudate-Putamen | Very High | nih.gov |
| Nucleus Accumbens | High | nih.gov |
| Cerebral Cortex | High | nih.gov |
| Hippocampus | High | nih.gov |
| Superior Colliculus | High | nih.govjneurosci.org |
| Pontine Nuclei | High | nih.govjneurosci.org |
| Hypoglossal Nucleus | High | nih.govjneurosci.org |
| Cerebellum | Low | nih.gov |
Developmental Studies of Muscarinic Receptors in Brainstem
The development of the cholinergic system is a complex process, and [³H]QNB has been a valuable tool for studying the ontogeny of muscarinic receptors. Studies on the developing human brainstem have utilized [³H]QNB autoradiography to map the distribution of these receptors from the fetal period through infancy. nih.gov
These investigations have provided baseline data on the quantitative distribution of muscarinic receptors in the brainstems of human fetuses and infants, a region critical for functions like cardiac and respiratory control, arousal, and sleep. nih.gov The research revealed high concentrations of muscarinic binding in the arcuate nucleus, a component of the brain's respiratory chemosensitive fields. nih.gov This finding is consistent with the known influence of muscarinic agents on chemosensitivity and ventilation in animal models. nih.gov The non-uniform distribution of receptors observed along the brainstem highlights the importance of precise anatomical sampling in developmental neurochemical studies. nih.gov
Investigations of Indirect Influences on Receptor Dynamics
In vivo [³H]QNB binding studies have demonstrated that muscarinic receptor dynamics can be influenced indirectly, likely through transsynaptic mechanisms. nih.gov For instance, the administration of drugs like morphine and amphetamine has been shown to increase [³H]QNB binding in the rat striatum, suggesting an indirect modulation of muscarinic receptors. nih.gov
Furthermore, research has explored how depleting monoamines with reserpine (B192253) affects muscarinic receptors. amegroups.cn In one study, reserpine treatment led to an increase in [³H]QNB binding in the frontal cortex of both rats and mice, while causing a decrease in the striatum. amegroups.cn These findings indicate a complex interplay between different neurotransmitter systems in regulating muscarinic receptor expression and function. nih.govamegroups.cn
Pharmacological Modeling of Cholinergic Dysregulation in Animals
The central role of the cholinergic system in cognitive function has made it a key target for research into neurodegenerative diseases. mmsl.cz Antagonists like QNB are used to induce a state of cholinergic hypofunction in animal models, thereby mimicking the cognitive deficits seen in conditions such as Alzheimer's disease. mmsl.czjcu.cz
Creation of Cognitive Impairment Models for Neurodegenerative Research (e.g., Alzheimer's disease models)
QNB is employed to create animal models of "cholinergic amnesia," which are instrumental in the development and testing of potential therapeutic agents for neurodegenerative disorders. mmsl.czjcu.cz By blocking muscarinic receptors, QNB induces cognitive impairments, particularly in learning and memory. mmsl.czjcu.czresearchgate.net
These QNB-induced deficit models are used to evaluate the efficacy of compounds aimed at enhancing cholinergic function, such as cholinesterase inhibitors. upol.czupol.cz For example, studies have shown that QNB administration significantly impairs the performance of rats in various memory tasks, and this impairment can be attenuated by treatment with novel therapeutic candidates. researchgate.netupol.czupol.cz This approach allows researchers to screen for compounds with pro-cognitive effects in a system where the cholinergic system is known to be compromised. upol.czupol.cz
Assessment of Anticholinergic Effects on Behavioral Paradigms in Rodents
The administration of QNB to rodents produces a range of behavioral effects that are consistent with its anticholinergic properties. mmsl.czjcu.cz These effects are studied using various behavioral paradigms to understand the role of the cholinergic system in different aspects of behavior.
In tasks such as the multiple T-maze and the Morris water maze, QNB has been shown to significantly impair spatial learning and memory in rats. mmsl.czjcu.czupol.cz QNB-treated animals often exhibit disorientation, leading to longer times to complete tasks and an increased number of errors. jcu.czupol.cz These behavioral deficits provide a quantifiable measure of the cognitive impairment induced by muscarinic receptor blockade. jcu.czupol.cz Such models are valuable for investigating the neural circuits underlying learning and memory and for testing the ability of potential cognitive enhancers to reverse anticholinergic-induced deficits. mmsl.czjcu.czupol.cz
| Behavioral Paradigm | Observed Effect of QNB in Rodents | Reference |
| Multiple T-maze | Increased passage time and number of errors | jcu.czupol.czupol.cz |
| Morris Water Maze | Disorientation, prolonged path and escape latency | mmsl.cz |
| Passive Avoidance Task | Impaired fear learning | researchgate.net |
Studies on Toxicokinetics and Biotransformation Pathways in Animal Systems
The study of how a substance moves through and is chemically altered within a biological system is crucial for understanding its pharmacological and toxicological effects. For (+)-Quinuclidinyl benzilate (BZ), extensive research in animal models has elucidated its metabolic fate and distribution patterns.
Distribution Studies in Animal Organs and Blood-Brain Barrier Penetration
Following administration, (+)-Quinuclidinyl benzilate is distributed throughout the body, with notable accumulation in various organs. hrw.org Studies in rats have shown that BZ accumulates in tissues such as the heart, lungs, and brain for many hours after administration. hrw.org
The compound readily crosses the blood-brain barrier, a critical factor for its effects on the central nervous system. mmsl.czbasicmedicalkey.com Toxicokinetic studies in Wistar rats administered with BZ intraperitoneally revealed rapid absorption and distribution. nih.govresearchgate.net Plasma concentrations peaked approximately 3 minutes after administration. nih.gov The concentration in the brain reached its maximum several minutes later than in the plasma. nih.gov
A key finding is the slow elimination of BZ from the brain, with a reported half-life of approximately 506.9 minutes in rats. nih.gov This prolonged presence in the brain is consistent with the long-lasting behavioral effects observed in animal studies. mmsl.cznih.gov In contrast, the plasma elimination half-life is significantly shorter, ranging from approximately 68 to 97 minutes in rats. nih.gov The primary route of excretion for BZ and its metabolites is via the urine. nih.gov
Distribution studies using radiolabeled BZ ([³H]quinuclidinyl benzilate) in rats, guinea pigs, and rabbits have also demonstrated significant accumulation in the myocardium. nih.gov This accumulation in the heart was found to be blockable by pre-injection with atropine (B194438), indicating it is mediated by muscarinic receptors. nih.gov
Table 2: Toxicokinetic Parameters of (+)-Quinuclidinyl Benzilate in Wistar Rats
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration | ~3 minutes | nih.gov |
| Plasma Elimination Half-Life (2 mg/kg dose) | 67.9 ± 3.4 min | nih.gov |
| Plasma Elimination Half-Life (10 mg/kg dose) | 96.6 ± 27.9 min | nih.gov |
| Brain Elimination Half-Life | 506.9 ± 359.5 min | nih.gov |
| Primary Route of Excretion | Urine | nih.gov |
In Vivo Competition Studies with Analogues
To better understand the interaction of (+)-Quinuclidinyl benzilate with its target receptors and to develop tools for medical imaging, researchers have synthesized and evaluated various analogues of the compound.
Evaluation of Radiotracer Potential for Receptor Imaging in Animal Models
The high affinity of BZ for muscarinic acetylcholine receptors makes it a valuable tool for studying these receptors. nih.gov Specifically, radiolabeled versions of BZ and its analogues are used to map the distribution and density of these receptors in the brain and other tissues.
In vivo competition studies are a key method for evaluating the potential of new radiotracers. nih.gov In these studies, a non-radioactive analogue is administered to an animal model along with a radiolabeled version of BZ, such as (-)-[³H]I. nih.gov The ability of the analogue to displace the radiolabeled compound from the muscarinic receptors indicates its own binding affinity and potential as a radiotracer. nih.gov A linear correlation has been observed between an analogue's ability to compete with (-)-[³H]I in vivo and its affinity constant determined through in vitro assays, validating this approach. nih.gov
One such analogue, 3-quinuclidinyl p-iodobenzilate, when radioiodinated, was shown to bind to muscarinic acetylcholine receptors in the heart and brain of rats. nih.gov Another approach involves modifying the quinuclidinyl benzilate structure to create radiopharmaceuticals for imaging the myocardium. The methiodide salt of quinuclidinyl benzilate, for example, shows high accumulation in the heart with low serum concentration, making it an ideal parent structure for developing a gamma-emitting radiopharmaceutical. nih.gov
The development of radiotracers with selectivity for specific muscarinic receptor subtypes (M1, M2, M3, etc.) is an active area of research. jst.go.jpnih.gov For instance, while [³H]QNB is non-subtype-selective in vitro, in vivo studies have shown it exhibits a substantial selectivity for the M2 subtype. nih.gov This has implications for developing PET (positron emission tomography) radiotracers, potentially using isotopes like ¹⁸F, for studying conditions like Alzheimer's disease, which involves the loss of m2 receptors. nih.gov However, modifications to the BZ molecule can alter this selectivity; for example, the addition of a bulky iodine atom in the 4-position of the benzilate ring appears to reduce the M2-selectivity observed with QNB itself. nih.gov
Ethical and Societal Considerations in Research Involving + Quinuclidinyl Benzilate
Dual Use Research of Concern (DURC) Framework
Dual Use Research of Concern (DURC) refers to life sciences research that, based on current understanding, can be reasonably anticipated to provide knowledge, information, products, or technologies that could be directly misapplied to pose a significant threat with broad potential consequences to public health and safety, agricultural crops and other plants, animals, the environment, materiel, or national security. The synthesis and study of compounds like (+)-Quinuclidinyl benzilate fall squarely within this framework due to the compound's history and potent incapacitating effects. nih.govethz.ch
The core ethical dilemma in DURC is balancing the potential benefits of research against the risks of misuse. Research on (+)-Quinuclidinyl benzilate and its analogues could yield valuable insights into neurological function and potentially lead to the development of novel therapeutics. researchgate.net However, the same research could also be exploited to create more potent or easily disseminated incapacitating agents. ethz.chmdpi.com This duality requires a careful and continuous assessment of the societal implications of the research. thebritishacademy.ac.ukmbie.govt.nz A critical aspect of this balance is transparency, ensuring that the peaceful intentions of the research are clear to the international community. ethz.ch The historical context of BZ, developed initially for potential therapeutic use but later weaponized, serves as a stark reminder of this delicate balance. nih.govresearchgate.net
The international community, through agreements like the Chemical Weapons Convention (CWC), has sought to establish norms against the development and use of chemical weapons. mdpi.comsipri.org Research on compounds like BZ must be conducted within the spirit and letter of these agreements, which aim to prevent the misuse of toxic chemicals. sipri.orgopcw.org
Given the high stakes, research protocols involving (+)-Quinuclidinyl benzilate and similar substances must undergo rigorous ethical review. doh.gov.aeukri.org This process goes beyond standard laboratory safety to encompass a thorough evaluation of the research's potential for misuse. Institutional Review Boards (IRBs) or dedicated Research Ethics Committees (RECs) are tasked with this critical oversight function. doh.gov.aeukri.org
The ethical review process should include:
A thorough risk-benefit analysis: This analysis must consider not only the direct risks to research participants and personnel but also the broader societal risks of the knowledge being generated.
Assessment of the research's necessity: The potential scientific gains should be significant enough to justify the inherent risks.
Scrutiny of the research team's intent: While difficult to ascertain definitively, the review should assess the stated peaceful purposes of the research. ethz.ch
Consideration of alternatives: The committee should explore whether the scientific questions can be answered using less hazardous substances or methodologies.
A multi-disciplinary approach within the REC is crucial, incorporating not just scientific experts but also ethicists, security experts, and public representatives to ensure a comprehensive evaluation. doh.gov.ae
Balancing Scientific Utility with Societal Implications
Responsible Conduct of Research in High-Risk Agent Studies
The responsible conduct of research (RCR) is a cornerstone of scientific practice, and its importance is magnified when dealing with high-risk agents like (+)-Quinuclidinyl benzilate. pitt.eduuark.eduhhs.govnorthwestern.edu Adherence to RCR principles is essential to maintain public trust and prevent the malevolent application of research findings.
Key tenets of responsible conduct in this context include:
Data Security and Management: Researchers must implement stringent security measures to safeguard data and physical stocks of the chemical from theft or diversion. opcw.org
Publication and Information Dissemination: A critical ethical consideration is how and what to publish. While scientific progress relies on the open sharing of information, detailed synthetic pathways or weaponization-relevant data could be redacted or communicated through secure channels to prevent misuse. opcw.org
Professional Codes of Conduct: Chemists and other scientists have a professional and ethical obligation to be aware of the potential dual-use nature of their work and to report any concerns about misuse to the relevant authorities. opcw.orghhs.gov
Training and Education: All personnel involved in the research must be thoroughly trained not only in safety protocols but also in the ethical dimensions of their work, including the recognition of potential DURC. pitt.edunorthwestern.edu
The history of chemical weapons development, including the secret testing of agents like BZ on soldiers without fully informed consent, underscores the profound ethical failures that can occur when the responsible conduct of research is abandoned. unla.edu.ar Therefore, a culture of responsibility and ethical vigilance is paramount in any research involving (+)-Quinuclidinyl benzilate. opcw.org
Future Directions in + Quinuclidinyl Benzilate Research
Advancements in Receptor Subtype Specificity and Ligand Design
A primary challenge with QNB is its lack of selectivity, as it binds to all five muscarinic receptor subtypes (M1-M5). mmsl.czfrontiersin.org This non-selectivity limits its therapeutic potential and complicates the interpretation of research findings. Consequently, a major focus of future research is the rational design of QNB analogs with enhanced selectivity for specific mAChR subtypes.
Researchers are actively synthesizing and evaluating new QNB analogs to improve subtype selectivity. nih.govnih.govnih.gov One approach involves replacing one of the phenyl groups of QNB with less lipophilic heterocyclic moieties. nih.gov This strategy has yielded compounds with slight selectivity for M1 receptors. nih.gov For instance, a 2-thienyl derivative of 4-bromo-QNB demonstrated greater potency at both M1 and M2 receptors compared to its parent compound and was also less lipophilic. nih.gov Another strategy involves modifying the quinuclidinyl ring or the benzilate portion of the molecule to alter binding affinities. nih.govnih.gov Studies have shown that the muscarinic receptor can accommodate halogen substitutions on the phenyl ring and the replacement of a phenyl ring with an alkyl group, resulting in a wide range of binding affinities. nih.gov
The development of bitopic ligands, which simultaneously target both the orthosteric and allosteric binding sites of a single receptor, represents another promising avenue. mdpi.com This approach aims to achieve subtype selectivity through the allosteric interaction while maintaining high affinity through the orthosteric binding. mdpi.com Furthermore, the creation of photochromic analogs of QNB offers the potential for precise spatiotemporal control of receptor activity, which could be invaluable for research purposes. unimi.it
These advancements in ligand design are crucial for developing more targeted therapies for a variety of disorders where specific muscarinic receptor subtypes are implicated, such as Alzheimer's disease and schizophrenia. nih.govnih.gov
Development of Novel Radioligands for Enhanced Receptor Profiling
Radiolabeled versions of QNB and its analogs are indispensable tools for studying the distribution and density of muscarinic receptors in the brain and other tissues. mdpi.comrevvity.comtandfonline.com Tritiated QNB ([³H]QNB) has been widely used for in vitro receptor binding assays. nih.govrevvity.comnih.gov However, for in vivo imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), radioligands with different properties are required. mdpi.comfrontiersin.org
Future research is focused on developing novel radioligands derived from QNB with improved characteristics for in vivo imaging. An ideal radioligand should exhibit high affinity and selectivity for a specific receptor subtype, good blood-brain barrier penetration, and appropriate kinetics for imaging. mdpi.com The development of radioiodinated analogs, such as [¹²³I]IQNB, was an early step in this direction for SPECT imaging. mdpi.commdpi.com More recently, efforts have been directed towards creating ¹¹C-labeled ligands for PET, which offers higher sensitivity and resolution. mdpi.comsnmjournals.org
The synthesis of novel heterocyclic derivatives of QNB has produced candidates for radioiodinated SPECT imaging agents for M1 muscarinic receptors. nih.gov For example, the less lipophilic 2-thienyl derivative of 4-bromo-QNB is a promising candidate for such applications. nih.gov The development of PET tracers for muscarinic M4 positive allosteric modulators (PAMs) is also an active area of research, with ligands like [¹¹C]PF06885190 being evaluated in nonhuman primates. mdpi.com
The availability of a diverse portfolio of subtype-selective radioligands will be instrumental in clarifying the roles of different mAChR subtypes in both normal brain function and in various neurological and psychiatric disorders. mdpi.comtandfonline.com
Integration with Advanced Imaging Modalities in Preclinical Research
The use of QNB and its radiolabeled analogs in conjunction with advanced imaging modalities is a powerful approach for preclinical research. nih.govntno.org Techniques like PET and SPECT allow for the non-invasive, in vivo visualization and quantification of muscarinic receptors. nih.govmit.edu
The integration of these nuclear imaging techniques with other modalities, such as Magnetic Resonance Imaging (MRI) and Computed Tomography (CT), can provide a more comprehensive understanding of the neurobiological systems under investigation. nih.govntno.orgnih.gov This multimodality imaging approach allows for the correlation of molecular information from PET/SPECT with anatomical and functional data from MRI/CT. ntno.org For instance, PET/MRI can be used to co-localize changes in receptor density with structural or functional brain abnormalities. nih.gov
Preclinical research utilizing these integrated imaging techniques can facilitate the development of new therapeutics by enabling the assessment of target engagement and dose-response relationships in animal models. mdpi.com For example, PET imaging can be used to determine the receptor occupancy of a novel drug candidate. mdpi.com This information is crucial for optimizing dosing and predicting clinical efficacy. mdpi.com
The continued development and application of advanced, multimodal imaging techniques in preclinical studies will undoubtedly accelerate our understanding of the cholinergic system and aid in the discovery of new treatments for brain disorders. frontiersin.orgnih.gov
Elucidation of Broader Neurobiological Roles Beyond Muscarinic Receptor Antagonism
While the primary action of QNB is as a muscarinic receptor antagonist, future research may uncover broader neurobiological roles for this compound and its derivatives. mmsl.czfrontiersin.org The cholinergic system is intricately involved in a wide range of physiological processes, including learning, memory, attention, and motivation. tandfonline.comnih.gov By using QNB as a pharmacological tool, researchers can continue to probe the complex functions of this system.
Studies using QNB have already contributed to our understanding of how cholinergic blockade affects cognitive functions. mmsl.cznih.gov For example, QNB has been used as a model of "cholinergic amnesia" in rats to study the effects of cognitive enhancers. jcu.cz These studies have shown that QNB can impair learning without affecting long-term memory consolidation. nih.gov
Beyond its effects on cognition, QNB may have other, less-understood impacts on the nervous system. For instance, research in insects has shown that QNB can inhibit A-type muscarinic acetylcholine (B1216132) receptors, which are involved in processes like olfactory memory. frontiersin.org While these findings are in a different biological system, they highlight the potential for QNB to interact with cholinergic systems in diverse and complex ways.
Future investigations may explore the effects of QNB on other neurotransmitter systems and its potential role in modulating neural plasticity and network activity. A deeper understanding of the full spectrum of QNB's neurobiological effects will provide valuable insights into the fundamental workings of the brain.
Contribution to Understanding Fundamental Cholinergic System Physiology and Pathology
QNB and its analogs have been, and will continue to be, invaluable tools for understanding the fundamental physiology and pathology of the cholinergic system. mpg.deresearchgate.net The ability to selectively block muscarinic receptors allows researchers to dissect the specific contributions of this system to various physiological functions and disease states. mpg.de
The use of drugs and toxins has a long history in elucidating the mechanisms of neurotransmission, and QNB is a prime example of a compound that has advanced our knowledge in this area. mpg.de By studying the effects of QNB, scientists have gained a better understanding of acetylcholine synthesis, storage, and release. mpg.de
In the context of disease, QNB and its radiolabeled derivatives have been used to investigate cholinergic dysfunction in neurodegenerative disorders like Alzheimer's disease and Parkinson's disease. nih.govsnmjournals.org For instance, SPECT studies with [¹²³I]QNB have shown increased muscarinic receptor binding in the occipital lobe of patients with Lewy body dementia, which may be related to visual hallucinations. mdpi.comnih.gov PET imaging of cholinergic markers has also revealed widespread cholinergic dysfunction in various dementias. snmjournals.org
Future research using QNB and more selective analogs will continue to shed light on the role of the cholinergic system in a wide range of pathologies. This knowledge is essential for the development of effective therapies that target the underlying causes of these devastating diseases.
Q & A
Basic Research Questions
Q. What are the established synthetic routes and analytical characterization methods for (+)-Quinuclidinyl benzilate (BZ)?
- Methodological Answer : Synthesis typically involves esterification of benzilic acid with 3-quinuclidinol under controlled conditions (e.g., acid catalysis). Key analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm stereochemistry and purity (e.g., distinguishing enantiomers).
- High-Performance Liquid Chromatography (HPLC) : For quantifying purity and stability, particularly given BZ's sensitivity to hydrolysis in chlorform .
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.
Q. How does BZ interact with muscarinic acetylcholine receptors (mAChRs) in basic pharmacological assays?
- Methodological Answer : BZ acts as a competitive antagonist at mAChRs. Standard protocols include:
- Radioligand Binding Assays : Using tritiated [³H]-QNB to measure receptor affinity (Ki values) in tissue homogenates.
- Functional Assays : Isolated organ preparations (e.g., guinea pig ileum) to assess inhibition of acetylcholine-induced contractions.
- Data Consideration : Variability in receptor subtype expression (e.g., M1 vs. M3) across cell types (e.g., lymphocytes vs. neuronal tissue) requires careful model selection .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported mAChR subtype selectivity of BZ across different experimental systems?
- Methodological Answer :
- Comparative Meta-Analysis : Systematically review studies using standardized receptor expression models (e.g., transfected cell lines vs. native tissues).
- Control for Confounders : Ensure consistency in assay conditions (e.g., pH, temperature) and ligand concentrations.
- Example Table :
| Study Reference | Cell Type | M1 | M2 | M3 | M4 | M5 |
|---|---|---|---|---|---|---|
| Costa et al. | MNLs | - | - | + | + | + |
| Sato et al. | MNLs | + | + | + | + | + |
| Table adapted from mAChR expression studies in human mononuclear leukocytes (MNLs) . |
- Data Consideration : Discrepancies may arise from differences in antibody specificity or assay sensitivity .
Q. What experimental design considerations are critical for studying BZ’s long-term neurobehavioral effects in vivo?
- Methodological Answer :
- Dose-Response Curves : Establish subacute vs. chronic dosing regimens to differentiate transient vs. persistent effects.
- Behavioral Paradigms : Use validated tests (e.g., Morris water maze for cognitive deficits) with blinded scoring.
- Tissue Sampling : Post-mortem analysis of brain regions (e.g., hippocampus) for receptor density via autoradiography.
Q. How can mixed-methods approaches enhance understanding of BZ’s dual-use potential in academic and defense contexts?
- Methodological Answer :
- Quantitative Component : Dose-dependent cytotoxicity assays in neuronal cell lines.
- Qualitative Component : Thematic analysis of historical military reports or ethical frameworks governing incapacitating agents.
Methodological Guidance
Q. What are best practices for reporting BZ-related experimental data to ensure reproducibility?
- Guidelines :
- Detailed Protocols : Include synthesis conditions (e.g., solvent purity, reaction time) and storage parameters (e.g., -20°C for methanol solutions) .
- Supporting Information : Provide raw data (e.g., NMR spectra, HPLC chromatograms) in supplementary materials .
- Ethical Compliance : Disclose institutional approvals for studies involving animal/human subjects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
